

A Technical Guide to the Physicochemical Properties of Substituted 1H-Indazol-3-ols

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Compound of Interest

Compound Name: 1H-Indazol-3-ol

Cat. No.: B1208877

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of substituted **1H-indazol-3-ol** derivatives, a scaffold of significant interest in medicinal chemistry. Due to their diverse biological activities, including roles as kinase inhibitors for anti-cancer therapies, understanding the physicochemical characteristics of these molecules is paramount for effective drug design and development.^{[1][2][3][4][5]} This document outlines available quantitative data, details established experimental protocols for property determination, and presents logical workflows and biological pathway diagrams to support research and development efforts.

Quantitative Physicochemical Data

The systematic characterization of the physicochemical properties of a broad range of substituted **1H-indazol-3-ols** is not extensively documented in publicly available literature. The data is often presented for individual compounds within larger studies focused on synthesis or biological activity. Below is a summary of available quantitative data for representative compounds.

| Compound Name | Substitution Pattern | Melting Point (°C) | Solubility | LogP | pKa | Reference |
|--------------------------|----------------------|--------------------|------------------------|-------------------|---------------------------------|-----------|
| 1-Benzyl-1H-indazol-3-ol | N1-benzyl | 167 | 12.5 µg/mL (at pH 7.4) | 2.31 (Calculated) | Not Reported | [6][7] |
| 6-Bromo-1H-indazol-3-ol | C6-bromo | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| 1H-Indazol-5-ol | C5-hydroxy | Not Reported | Not Reported | Not Reported | Data available in IUPAC dataset | [9] |

Note: The lack of a comprehensive public dataset highlights an opportunity for further research to build a systematic structure-property relationship database for this important class of compounds.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for predicting a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[10][11][12][13] The following are detailed, standard protocols for measuring key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. [14][15] Potentiometric titration is a highly accurate method for its determination.[16][17][18]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.[15][16][18]

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of the test compound (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
 - Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
 - Prepare a 0.15 M KCl solution to maintain a constant ionic strength.[\[16\]](#)[\[18\]](#)
- Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).
[\[16\]](#)[\[18\]](#)
- Titration Procedure:
 - Place a known volume of the test compound solution into a reaction vessel equipped with a magnetic stirrer.
 - Add the KCl solution to maintain constant ionic strength.
 - Purge the solution with nitrogen to remove dissolved CO₂.[\[16\]](#)[\[18\]](#)
 - Immerse the calibrated pH electrode into the solution.
 - Add small, precise volumes of the titrant (acid or base) to the solution.
 - Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[\[16\]](#)[\[18\]](#)
 - Continue the titration until the pH change becomes minimal.
- Data Analysis:
 - Plot the measured pH values against the volume of titrant added.
 - The pK_a is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve, often calculated using the first or second derivative of the curve.

[15][16]

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[19][20][21]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, PBS) over a defined period. The concentration of the dissolved compound in the supernatant is then quantified.[19][20][21]

Methodology:

- Sample Preparation:
 - Add an excess amount of the solid test compound to a vial containing a known volume of the test buffer (e.g., PBS pH 7.4). Ensure there is undissolved solid present.
- Equilibration:
 - Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[19][21][22]
- Phase Separation:
 - After equilibration, allow the samples to stand to let the undissolved solid settle.
 - Carefully remove an aliquot of the supernatant without disturbing the solid.
 - Filter the supernatant through a low-binding filter (e.g., 0.22 µm) or centrifuge at high speed to remove any remaining solid particles.
- Quantification:

- Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Prepare a calibration curve using standard solutions of the test compound to accurately quantify the solubility.

Determination of the Partition Coefficient (LogP) by HPLC

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes and its binding to plasma proteins.^[23] A common and rapid method for LogP determination is by reversed-phase HPLC.^{[23][24][25][26][27]}

Principle: The retention time of a compound on a reversed-phase HPLC column (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values. The LogP of the test compound is then determined from its retention time using this calibration.^{[24][26]}

Methodology:

- Preparation of Solutions:
 - Prepare stock solutions of the test compound and a set of reference compounds with a range of known LogP values in a suitable solvent (e.g., methanol or acetonitrile).
 - The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
- Chromatographic Conditions:
 - Use a reversed-phase column (e.g., C18).
 - Set an appropriate isocratic mobile phase composition.
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.

- Calibration:
 - Inject the reference compounds and record their retention times (t_R).
 - Calculate the capacity factor (k') for each reference compound using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the column dead time.
 - Plot $\log k'$ versus the known LogP values of the reference compounds to generate a calibration curve.
- Sample Analysis:
 - Inject the test compound under the same chromatographic conditions and determine its retention time.
 - Calculate the $\log k'$ for the test compound.
- LogP Determination:
 - Determine the LogP of the test compound by interpolating its $\log k'$ value on the calibration curve.

Visualizations

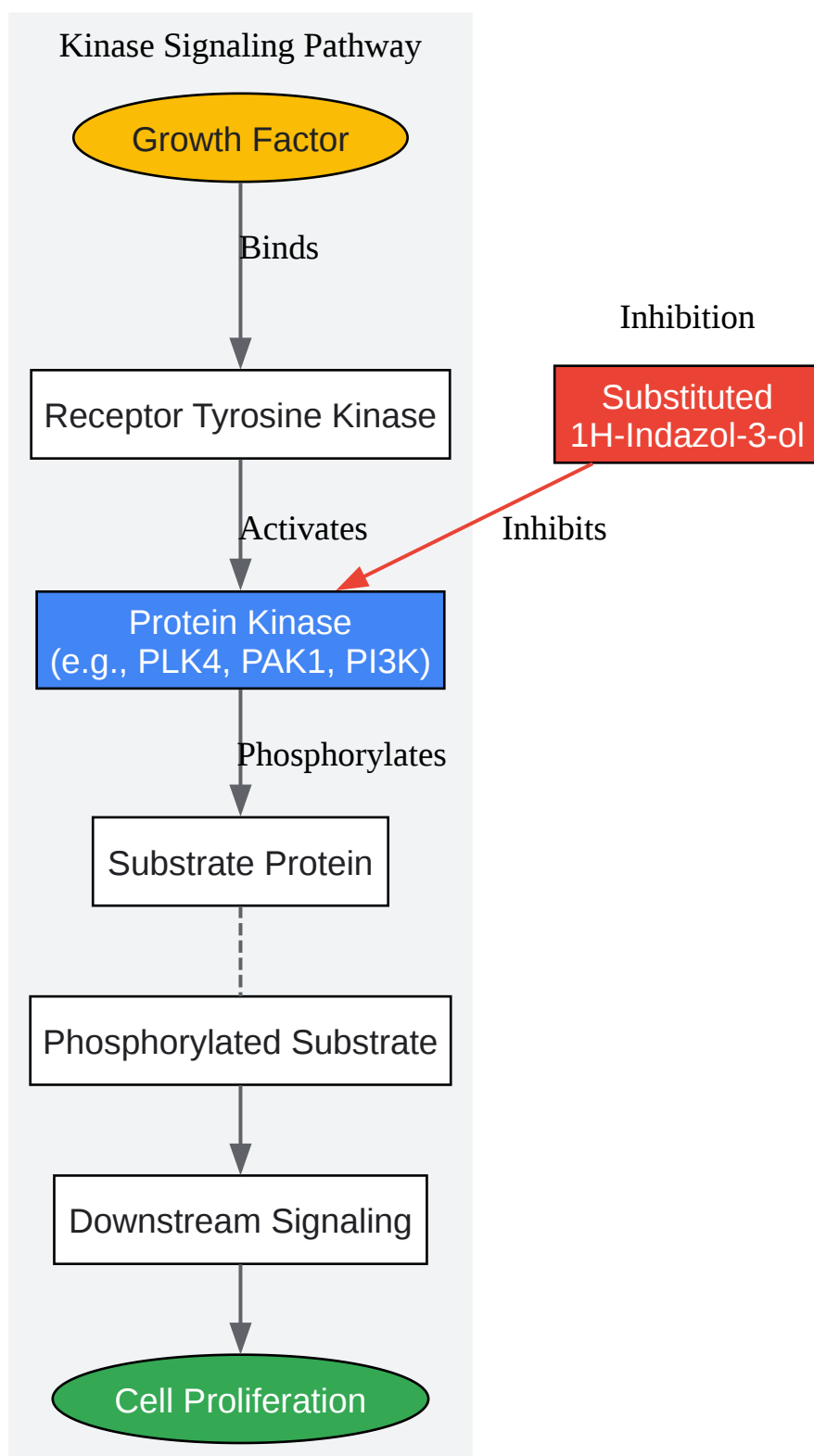
Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the determination of the key physicochemical properties of a drug candidate like a substituted **1H-indazol-3-ol**.

Caption: Workflow for Physicochemical Property Determination.

Inhibition of a Generic Kinase Signaling Pathway

Substituted 1H-indazole derivatives have shown significant activity as inhibitors of various protein kinases, which are crucial in cancer cell signaling.^{[1][2][4][5]} The diagram below illustrates the general mechanism of action where a substituted **1H-indazol-3-ol** derivative inhibits a kinase, thereby blocking downstream signaling that leads to cell proliferation.



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Caption: Inhibition of a Kinase Signaling Pathway.

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